molecular formula C24H18ClN3Sn B12544559 4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile CAS No. 672953-41-2

4,4',4''-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile

Cat. No.: B12544559
CAS No.: 672953-41-2
M. Wt: 502.6 g/mol
InChI Key: WZMRSYGPVOPDMZ-UHFFFAOYSA-M
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Description

4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is a complex organotin compound characterized by the presence of a chlorostannane core linked to three benzonitrile groups via methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile typically involves the reaction of chlorostannane derivatives with benzonitrile compounds. One common method involves the use of a chlorostannane precursor, such as chlorotrimethylstannane, which reacts with benzonitrile in the presence of a base to form the desired product. The reaction conditions often include:

    Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Temperature: Typically carried out at room temperature or slightly elevated temperatures.

    Catalysts: In some cases, catalysts such as palladium or copper complexes may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of larger reaction vessels, continuous flow reactors, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The chlorostannane core can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

    Oxidation: Formation of stannic compounds.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted stannane compounds.

Scientific Research Applications

4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organotin compounds.

    Materials Science:

    Biology and Medicine: Investigated for its potential use in drug delivery systems and as a catalyst in biochemical reactions.

    Industry: Utilized in the production of high-performance polymers and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile involves its ability to interact with various molecular targets through its chlorostannane core and benzonitrile groups. The compound can form coordination complexes with metal ions, which can influence its reactivity and stability. Additionally, the nitrile groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’,4’'-[(Chlorostannanetriyl)tris(methylene)]tribenzonitrile is unique due to its chlorostannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the presence of tin and its coordination chemistry are advantageous.

Properties

CAS No.

672953-41-2

Molecular Formula

C24H18ClN3Sn

Molecular Weight

502.6 g/mol

IUPAC Name

4-[[chloro-bis[(4-cyanophenyl)methyl]stannyl]methyl]benzonitrile

InChI

InChI=1S/3C8H6N.ClH.Sn/c3*1-7-2-4-8(6-9)5-3-7;;/h3*2-5H,1H2;1H;/q;;;;+1/p-1

InChI Key

WZMRSYGPVOPDMZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1C[Sn](CC2=CC=C(C=C2)C#N)(CC3=CC=C(C=C3)C#N)Cl)C#N

Origin of Product

United States

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